

3,4-Dihydroxyhexane-2,5-dione IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dihydroxyhexane-2,5-dione

Cat. No.: B3050383

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An In-depth Technical Guide to 3,4-Dihydroxyhexane-2,5-dione

This guide provides a comprehensive overview of **3,4-dihydroxyhexane-2,5-dione**, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, and potential biological activities based on available scientific information.

Nomenclature and Chemical Properties

The compound with the structure **3,4-dihydroxyhexane-2,5-dione** is officially named **3,4-dihydroxyhexane-2,5-dione** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^{[1][2][3]} It is a vicinal dihydroxy diketone with the molecular formula $C_6H_{10}O_4$.^{[1][2][4]} This bifunctional structure, containing both vicinal diol and diketone moieties, makes it a versatile intermediate in organic synthesis. The presence of hydroxyl groups allows for further functionalization, such as esterification or etherification, while the ketone groups can undergo various carbonyl reactions.^[5]

Table 1: Physicochemical Properties of **3,4-Dihydroxyhexane-2,5-dione**

Property	Value	Source
IUPAC Name	3,4-dihydroxyhexane-2,5-dione	[1][2][3]
Molecular Formula	C ₆ H ₁₀ O ₄	[1][2][4]
Molecular Weight	146.14 g/mol	[1][4]
CAS Number	25566-16-9	[1][2][4][6]
Melting Point	74 °C	[4][6]
Topological Polar Surface Area	74.6 Å ²	[1][4]
Hydrogen Bond Donor Count	2	[1][4][6]
Hydrogen Bond Acceptor Count	4	[1][4][6]
Rotatable Bond Count	3	[1][4][6]
XLogP3	-1.6	[1][4]

Synthesis and Experimental Protocols

The synthesis of **3,4-dihydroxyhexane-2,5-dione** has been approached through several methods. A notable route involves the reductive coupling of pyruvic aldehyde.

Experimental Protocol: Reductive Coupling of Pyruvic Aldehyde

This method, as disclosed in U.S. Patent 3,694,466, utilizes a pyruvic aldehyde aqueous solution as the starting material.[7]

Materials:

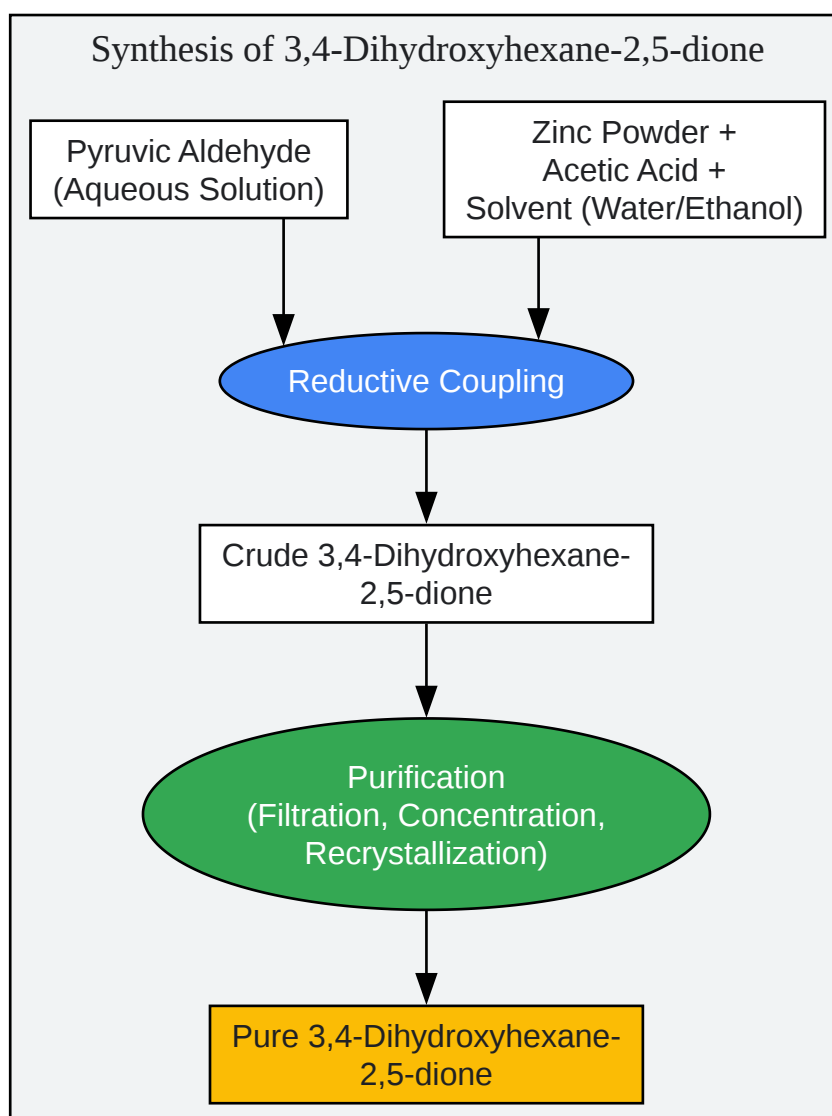
- Pyruvic aldehyde aqueous solution
- Zinc powder
- Acetic acid

- Water or Ethanol

Procedure:

- Combine the pyruvic aldehyde aqueous solution with a solvent (water or ethanol).
- Introduce zinc powder and acetic acid into the solution to initiate the reductive coupling reaction.
- The reaction yields **3,4-dihydroxyhexane-2,5-dione**.
- The product can be purified through suction filtration, concentration, and recrystallization.^[7]

Note: This method is known to generate a significant amount of wastewater containing zinc chlorides and acetic acid.^[7] An alternative patented method utilizes hydrogen as a reductant in the presence of a catalyst, which is described as being more environmentally friendly and suitable for industrial-scale production.^[7]



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A flowchart illustrating the synthesis of **3,4-dihydroxyhexane-2,5-dione**.

Spectroscopic and Crystallographic Analysis

The characterization of **3,4-dihydroxyhexane-2,5-dione** relies on standard spectroscopic techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule.[5][8]

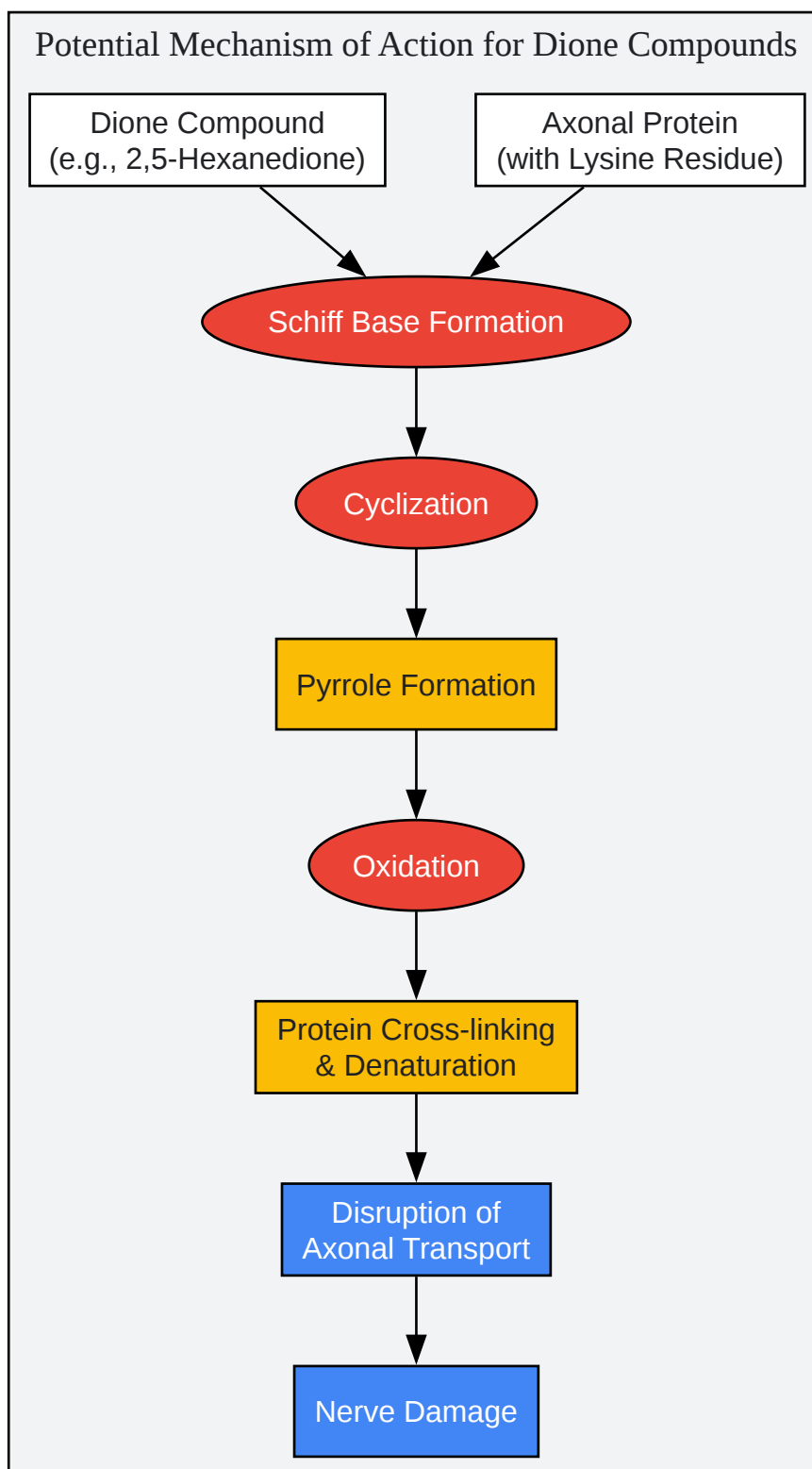
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, namely the hydroxyl (-OH) and carbonyl (C=O) groups.[\[5\]](#)
- Mass Spectrometry (MS): MS is employed to determine the molecular weight and analyze fragmentation patterns, further confirming the molecular structure.[\[5\]](#)

While specific crystallographic data for **3,4-dihydroxyhexane-2,5-dione** is not widely published, analysis of the closely related threo-**3,4-dihydroxyhexane-2,5-dione** revealed an infinite zigzag chain structure in the solid state.[\[5\]](#) This structure is stabilized by both intramolecular and intermolecular O—H···O hydrogen bonds, a feature that is also expected in the title compound due to its hydroxyl and carbonyl groups.[\[5\]](#)

Potential Biological Activity and Mechanism of Action

Publicly available data on the specific biological activities of **3,4-dihydroxyhexane-2,5-dione** is limited. However, the dione functional group is a key pharmacophore in many biologically active molecules, which exhibit anticancer, antimicrobial, and enzyme-inhibiting properties.[\[9\]](#)

A related compound, 2,5-hexanedione, is a known neurotoxin.[\[10\]](#) Its mechanism of action involves the reaction of the dione with lysine residues in axonal proteins. This reaction proceeds through the formation of a Schiff base, followed by cyclization to form pyrroles. Subsequent oxidation of these pyrrole residues leads to protein cross-linking and denaturation, which disrupts axonal transport and ultimately causes nerve damage.[\[10\]](#) Given the structural similarity, it is plausible that **3,4-dihydroxyhexane-2,5-dione** could exhibit similar biological interactions, although the presence of the hydroxyl groups would likely modulate its reactivity and biological profile.



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A proposed signaling pathway for dione-induced neurotoxicity.

In conclusion, **3,4-dihydroxyhexane-2,5-dione** is a chemically interesting molecule with potential applications in organic synthesis. While its specific biological functions are not yet well-defined, the activities of related dione compounds suggest that it could be a valuable subject for further investigation in drug discovery and development. Future research should focus on elucidating its biological activities and mechanisms of action.

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- To cite this document: BenchChem. [3,4-Dihydroxyhexane-2,5-dione IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050383#3-4-dihydroxyhexane-2-5-dione-iupac-name]

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